molecular formula C12H17FOS B5026249 1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene

1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene

Cat. No.: B5026249
M. Wt: 228.33 g/mol
InChI Key: MOXDOTQKYATERX-UHFFFAOYSA-N
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Description

1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, along with a propan-2-ylsulfanylpropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and cost-effective reagents and catalysts. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to its specific combination of a fluorine atom and a propan-2-ylsulfanylpropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c1-10(2)15-9-5-8-14-12-7-4-3-6-11(12)13/h3-4,6-7,10H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXDOTQKYATERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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